molecular formula C17H22N4O3 B5518486 1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane

1-(3-furoyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane

Cat. No. B5518486
M. Wt: 330.4 g/mol
InChI Key: MNNHEJNNNHTOSL-UHFFFAOYSA-N
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Description

The compound of interest incorporates a diazepane ring, a structural motif prevalent in many biologically active and chemically interesting molecules. Its synthesis and structural analysis are crucial for understanding its potential applications and properties.

Synthesis Analysis

The synthesis of related diazepane derivatives often involves condensation reactions, cycloadditions, or cyclization strategies. For example, a series of 3-(furan-2-yl) dibenzo-diazepin-1-one derivatives were synthesized via condensation, demonstrating the versatility of approaches in generating diazepane rings with furan substitutions (Wang et al., 2016). Additionally, N-heterocyclic carbene-catalyzed annulation reactions offer a method to synthesize 1,2-diazepine derivatives, showcasing the chemical flexibility in constructing complex diazepane-containing frameworks (Guo et al., 2014).

Molecular Structure Analysis

The molecular structure of diazepane derivatives can be elucidated using spectroscopic methods like IR, MS, 1H NMR, and X-ray crystallography. The crystal structure of similar compounds has been determined, providing insights into the conformational preferences and structural dynamics of the diazepane ring (Dmitrienko et al., 2021).

Chemical Reactions and Properties

Diazepane derivatives engage in a variety of chemical reactions, including cycloadditions and electrophilic additions, depending on the functional groups present. For instance, Lewis-acid-catalyzed reactions enable the formation of α-diazo-β-alkoxy carbonyls, leading to the synthesis of tetrahydro-3H-furo[3,4-c]pyrazoles, demonstrating the reactivity of diazepane derivatives toward cycloaddition reactions (Peck & Brewer, 2023).

Physical Properties Analysis

The physical properties of diazepane derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular architecture. X-ray crystallography provides detailed information on the crystal packing and molecular conformation, which are essential for understanding the material properties of these compounds.

Chemical Properties Analysis

The chemical properties of diazepane derivatives, such as reactivity, stability, and electronic characteristics, can be studied through spectroscopic and computational methods. Quantum chemical calculations offer insights into the electronic structure and reactivity of these compounds, facilitating the design of new materials with desired chemical properties (Halim & Ibrahim, 2022).

Scientific Research Applications

Asymmetric 1,3-dipolar Cycloadditions and Pyrazoline Synthesis

Various diazo compounds, including nitrile oxides, nitrones, and azomethine ylides, were examined in 1,3-dipolar cycloadditions to enantiomerically pure furanones. This research demonstrated the synthesis of pyrazoline compounds, highlighting the versatility of furanones in organic synthesis and their potential applications in creating enantiomerically pure compounds for pharmaceutical research (Rispens et al., 1994).

Ring Expansion Techniques

Studies on the ring expansion of coumarin by diazoethane revealed the synthesis of oxepin and pyrazoline derivatives, showcasing the reactivity of furanone derivatives towards forming larger, more complex heterocyclic structures (Dean & Park, 1976). These techniques could be applicable in the development of new materials or drugs by modifying the ring structure of organic compounds.

Benzotriazole and Benzodiazepin Synthesis

Furanone and pyranone derivatives were used to rapidly cyclize under diazotization reactions, yielding benzotriazoles. Additionally, cyclization with carbondisulfide as an electrophile led to the formation of benzodiazepin-2-thiones, indicating the potential for synthesizing complex heterocyclic systems with applications in medicinal chemistry and material science (Hammal et al., 2007).

properties

IUPAC Name

1-[4-(furan-3-carbonyl)-1,4-diazepan-1-yl]-2-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-15(21-9-3-6-18-21)17(23)20-8-4-7-19(10-11-20)16(22)14-5-12-24-13-14/h3,5-6,9,12-13,15H,2,4,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNHEJNNNHTOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C(=O)C2=COC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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